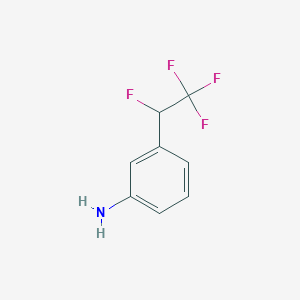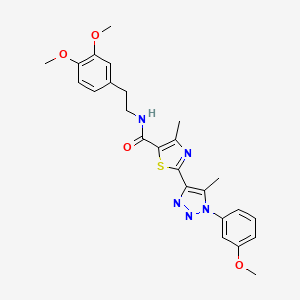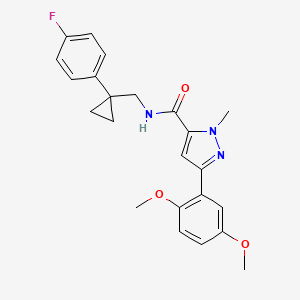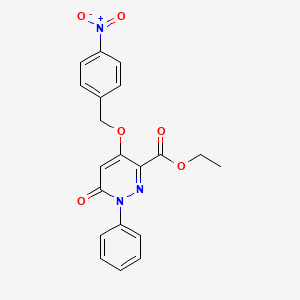
3-(1,2,2,2-Tetrafluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,2,2-Tetrafluoroethyl)aniline is a chemical compound with the CAS Number: 1554367-11-1 . It has a molecular weight of 193.14 and is a solid at room temperature . It is used as an organic fluorinated building block .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H7F4N/c9-7(8(10,11)12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 193.14 . The storage temperature is recommended to be at refrigerator levels .Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies
Research involving compounds similar to 3-(1,2,2,2-Tetrafluoroethyl)aniline, such as trifluoromethyl anilines, has been focused on their spectroscopic and electronic structure investigations. For instance, Arjunan, Rani, and Mohan (2011) conducted a comprehensive study on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, utilizing FTIR, FT-Raman spectra, and quantum chemical calculations. Their research provided valuable insights into the vibrational, structural, thermodynamic characteristics, and electronic properties of these compounds, highlighting the significant influence of the substituent group's position on the benzene ring on their molecular and electronic structures (Arjunan, Rani, & Mohan, 2011).
Materials Science
In the realm of materials science, aniline derivatives have been utilized in the synthesis of innovative materials. Verghese et al. (1996) explored the electrochemical polymerization of aniline within porous sol-gel films derived from tetraethyl orthosilicate (TEOS), confirming the presence of electroactive polyaniline (PANI) and its significant electrochemical activity. This research opens avenues for developing advanced materials with potential applications in sensors, coatings, and electronic devices (Verghese, Ramanathan, Ashraf, Kamalasanan, & Malhotra, 1996).
Organic Synthesis
In organic synthesis, compounds analogous to this compound have been employed as intermediates and reagents. For example, the study by Wang et al. (2019) introduced 3,5-bis(trifluoromethyl)aniline as an efficient directing group in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diverse fluorenones. This work not only showcases the utility of these aniline derivatives in synthesizing complex organic molecules but also emphasizes their role in enhancing regioselectivity and atom economy in chemical transformations (Wang, Xu, Sun, Yu, Li, & Zhang, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1,2,2,2-tetrafluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7(8(10,11)12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBYFFSOEJUOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2933450.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2933451.png)
![N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2933452.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2933454.png)

![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)

![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)
![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)